Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-oxoacetate, commonly referred to as ECPO, is an organic compound belonging to the family of phenoxyacetates. It is a colorless liquid with a strong odor and is found in some insecticides, herbicides, and fungicides. ECPO is used in a variety of scientific research applications, such as chemical synthesis, biochemistry, and physiological studies. In
Scientific Research Applications
Structural Chemistry
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of structural chemistry . A single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was performed .
- Methods : The study involved the use of X-ray structure analysis to examine the molecular geometries of the two polymorphs .
- Results : The study showed that the molecular geometries are the same in both polymorphs, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .
Pharmacology
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of pharmacology . Chalcones and their analogs, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate, have been an area of great interest in recent years .
- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results : These chalcone derivatives have revealed an array of pharmacological and biological effects .
Synthesis of Ketamine
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Biological Potential of Indole Derivatives
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
- Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
- Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Ketamine
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
- Methods : The synthesis of this drug has been done in five steps .
- Results : The outcomes of this application were not provided in the source .
Biological Potential of Indole Derivatives
- Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
- Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
- Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLYWYQFMPGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468882 | |
Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
CAS RN |
62123-75-5 | |
Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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